molecular formula C7H7N3O B044102 4-Methoxy-1H-pyrazolo[3,4-b]pyridine CAS No. 119368-03-5

4-Methoxy-1H-pyrazolo[3,4-b]pyridine

Cat. No. B044102
M. Wt: 149.15 g/mol
InChI Key: LUZLSGCBTXRFGB-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound, notable for its presence in various chemical reactions and possessing unique physical and chemical properties. Research has extensively explored its synthesis, molecular structure, chemical reactions, and both its physical and chemical properties, offering insights into its potential applications in various fields, albeit outside drug usage or side effects.

Synthesis Analysis

The synthesis of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine derivatives often involves ring opening followed by ring closure reactions, utilizing precursors such as 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with amino-pyrazole derivatives. This process yields novel compounds with diverse substituents, highlighting the versatility of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine structures in synthetic chemistry (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine compounds is often elucidated through spectral data and elemental analysis. Techniques such as X-ray crystallography provide insights into the arrangement of atoms within the molecule, revealing a nearly coplanar configuration of its pyrazole, pyridine, and, occasionally, pyran rings. This structural information is critical for understanding the compound's reactivity and interaction with other molecules (Ganapathy et al., 2015).

Chemical Reactions and Properties

4-Methoxy-1H-pyrazolo[3,4-b]pyridine participates in a variety of chemical reactions, including nucleophilic substitution, cycloaddition, and aminocarbonylation, to generate a diverse array of derivatives. These reactions underscore the compound's utility as a building block in organic synthesis, facilitating the creation of molecules with potential biological activity and material applications (Keating & Alam, 2021).

Physical Properties Analysis

The physical properties of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. For instance, thermal analysis can reveal the stability of different derivatives, providing insights into their suitability for various applications. Optical properties, including absorption spectra and band gap estimation, are also critical for applications in materials science (El-Menyawy et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine, such as reactivity, electrophilicity, and photophysical characteristics, are determined through theoretical and experimental studies. Computational chemistry methods like DFT calculations help in understanding the electronic structure and predicting reactivity patterns, which are essential for designing new compounds with desired chemical properties (Halim & Ibrahim, 2022).

Scientific Research Applications

  • Synthesis of Aromatic Compounds : Pyrazolo[3,4-b]pyridines, including 4-Methoxy-1H-pyrazolo[3,4-b]pyridine, are important in the synthesis of aromatic compounds, finding potential applications in pharmaceuticals and nutraceuticals (Quiroga et al., 1999).

  • Corrosion Inhibition : These compounds, synthesized using ultrasound-assisted methods, have shown potential as corrosion inhibitors for mild steel in acidic environments, which is significant for industrial applications (Dandia et al., 2013).

  • Biomedical Applications : Diverse substituents of 1H-pyrazolo[3,4-b]pyridines exhibit potential for various biomedical applications, including drug delivery and synthetic methods (Donaire-Arias et al., 2022).

  • Sedative Properties : Studies have observed sedative properties in some anticonvulsant compounds within this chemical class, suggesting potential therapeutic applications in treating seizure disorders (Shtrygol et al., 2016).

  • Antiviral and Antitumor Agents : C-4 substituted pyrazolo[3,4-b]pyridine nucleosides demonstrate potential as antiviral and antitumor agents, highlighting their significance in anti-tumor and anti-inflammatory research (Sanghvi et al., 1989).

  • Photovoltaic Applications : Derivatives of pyazolo[4,3-b] pyridine have shown potential in photovoltaic applications, particularly under illumination conditions (El-Menyawy et al., 2019).

  • Antimicrobial and Antitumor Activities : Pyrazolo[3,4-b]pyridines synthesized under microwave irradiation in multi-component reactions have exhibited high antibacterial, antifungal, and antitumor activities (El-Borai et al., 2012).

  • Anti-Alzheimer and Anti-Cox2 Activities : Newly synthesized heterocyclic compounds in this class have shown promising activities against Alzheimer's and cox2 diseases, indicating potential as new treatments (Attaby et al., 2009).

  • Antileishmanial Activity : Some compounds in this series have demonstrated strong antileishmanial activity, suggesting their potential use in treating Leishmania infections (Medeiros et al., 2017).

properties

IUPAC Name

4-methoxy-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-6-2-3-8-7-5(6)4-9-10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZLSGCBTXRFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=NNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559960
Record name 4-Methoxy-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1H-pyrazolo[3,4-b]pyridine

CAS RN

119368-03-5
Record name 4-Methoxy-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BC Bookser, MI Weinhouse, AC Burns… - The Journal of …, 2018 - ACS Publications
Alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1b) with iodomethane in THF using NaHMDS as base selectively provided N2-methyl product 4-methoxy-2-methyl-2H-pyrazolo[3,…
Number of citations: 16 pubs.acs.org

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